

# Ethyl 3,5-dihydroxybenzoate: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Ethyl 3,5-dihydroxybenzoate

Cat. No.: B009963

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 3,5-dihydroxybenzoate** is an organic compound belonging to the dihydroxybenzoic acid ester family. It is synthesized from 3,5-dihydroxybenzoic acid via an esterification reaction with absolute ethanol.<sup>[1]</sup> While research on the specific biological activities of **ethyl 3,5-dihydroxybenzoate** is ongoing, its structural relationship to other bioactive molecules, particularly derivatives of 3,5-dihydroxybenzoic acid, suggests its potential as a modulator of key biological targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of **ethyl 3,5-dihydroxybenzoate**, along with a review of the biological activities of its parent compound and related derivatives. This information is intended to serve as a resource for researchers and professionals in drug development and life sciences.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 3,5-dihydroxybenzoate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	[2]
Molar Mass	182.17 g/mol	[1]
Melting Point	127-130 °C	[1]
Boiling Point	356.2 ± 12.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[2]
Flash Point	146.1 ± 13.1 °C	[2]
Refractive Index	1.574	[2]
XLogP3	2.13	[2]
PSA	66.76 Å <sup>2</sup>	[2]

## Spectral Data

The following tables summarize the available spectral data for **Ethyl 3,5-dihydroxybenzoate**.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.39	t	3H	-CH <sub>3</sub>
4.38	q	2H	-OCH <sub>2</sub> -
6.53	t	1H	Ar-H (at C4)
6.95	d	2H	Ar-H (at C2, C6)
9.5 (broad)	s	2H	Ar-OH

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
14.3	-CH <sub>3</sub>
61.2	-OCH <sub>2</sub> -
108.0	Ar-C (C2, C6)
108.5	Ar-C (C4)
132.0	Ar-C (C1)
158.5	Ar-C (C3, C5)
166.5	C=O

## FTIR Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3350 (broad)	O-H stretch (phenolic)
2980	C-H stretch (aliphatic)
1690	C=O stretch (ester)
1600, 1470	C=C stretch (aromatic)
1370	C-H bend (aliphatic)
1250, 1170	C-O stretch (ester and phenol)

## Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of **ethyl 3,5-dihydroxybenzoate** are limited, research on its parent compound, 3,5-dihydroxybenzoic acid, and its derivatives points to several potential areas of interest for drug discovery and development.

## Inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

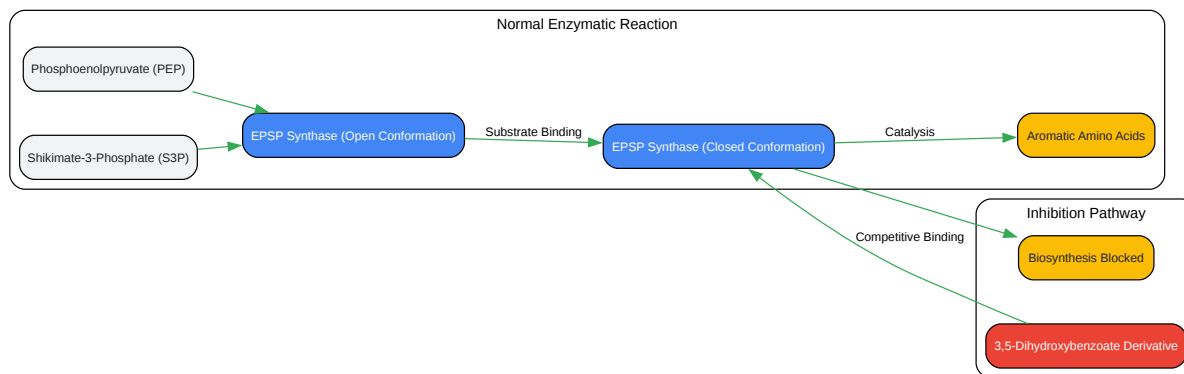
Derivatives of 3,5-dihydroxybenzoic acid have been identified as potent inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. [3][4][5] This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents. [6] The inhibition of EPSP synthase by these compounds is competitive with respect to the substrate phosphoenolpyruvate (PEP). [3]

### Quantitative Data for 3,5-Dihydroxybenzoate Derivatives as EPSP Synthase Inhibitors

Compound	Inhibition Constant (Ki)	Reference
Tetrahedral intermediate analogue of a 3,5-dihydroxybenzoate derivative	160 ± 40 nM	[3]
3,5-dihydroxybenzoate derivative with a 3-malonate ether substitution	1.3 ± 0.22 μM	[5]

### Proposed Mechanism of EPSP Synthase Inhibition

The following diagram illustrates the proposed mechanism of action for inhibitors of EPSP synthase, such as derivatives of 3,5-dihydroxybenzoic acid.



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Caption: Inhibition of EPSP synthase by 3,5-dihydroxybenzoate derivatives.

## Agonism of Hydroxycarboxylic Acid Receptor 1 (HCA1)

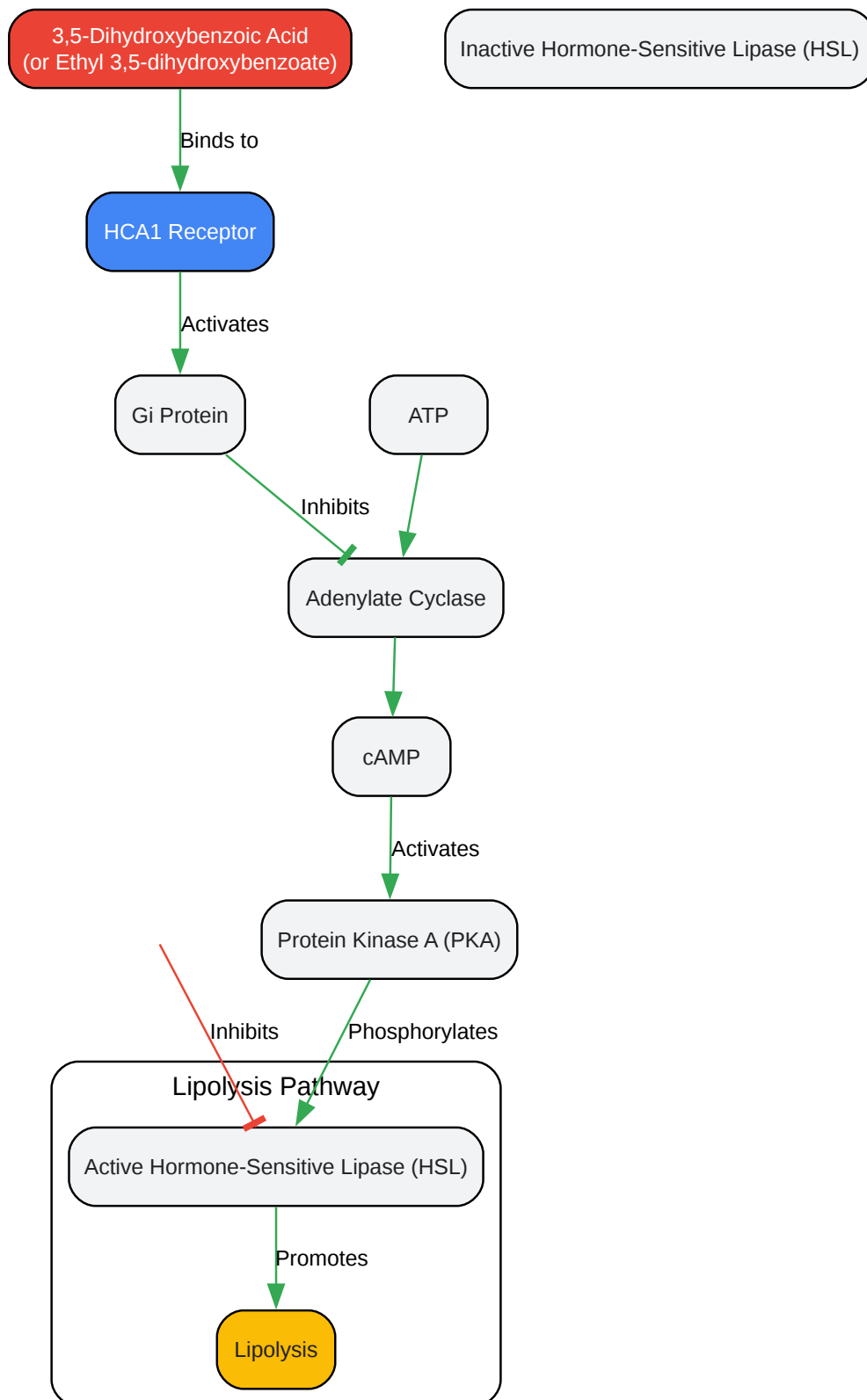
The parent compound, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[7] HCA1 is a G-protein coupled receptor that is highly expressed in adipocytes and plays a role in the inhibition of lipolysis.[7] Activation of HCA1 by its agonists leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase.[8]

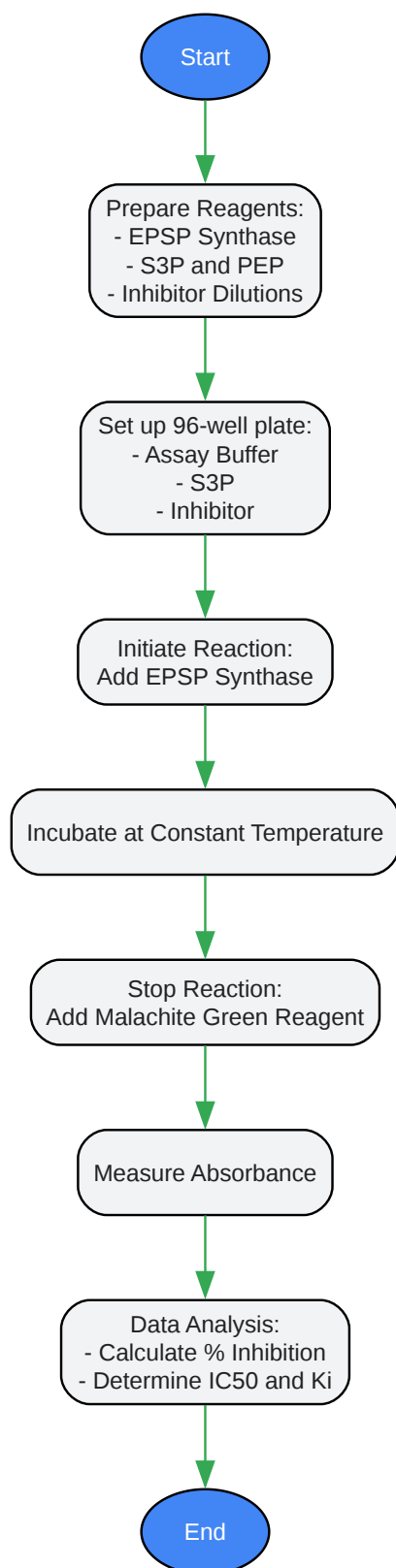
### Quantitative Data for 3,5-Dihydroxybenzoic Acid as an HCA1 Agonist

Activity	EC <sub>50</sub>	Reference
Inhibition of lipolysis in adipocytes	~150 μM	[7]

## HCA1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the HCA1 receptor.





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- To cite this document: BenchChem. [Ethyl 3,5-dihydroxybenzoate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009963#ethyl-3-5-dihydroxybenzoate-literature-review]

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